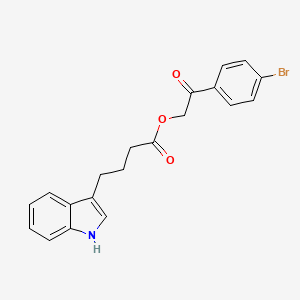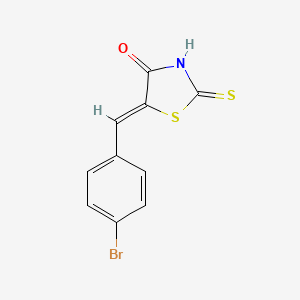
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Neuroprotection: It acts as a neuroprotective agent by inhibiting MAO-B, which is involved in the degradation of neurotransmitters in the brain.
Medicinal Chemistry: The compound is used in the design and synthesis of new drugs targeting neurological disorders.
Biological Studies: It is used in studies to understand the mechanisms of neurodegeneration and the role of MAO-B in these processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of MAO-B. By inhibiting this enzyme, it prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases. The molecular targets include the active site of MAO-B, where the compound binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another indole derivative with similar MAO-B inhibitory activity.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with biological activities.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is unique due to its specific structure, which combines the indole moiety with a bromophenyl group and an oxoethyl chain. This unique structure contributes to its potent MAO-B inhibitory activity and its potential as a neuroprotective agent .
Propriétés
Formule moléculaire |
C20H18BrNO3 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H18BrNO3/c21-16-10-8-14(9-11-16)19(23)13-25-20(24)7-3-4-15-12-22-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,22H,3-4,7,13H2 |
Clé InChI |
KTZDXGCFANOAHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)



![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698507.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)
![(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698510.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B11698514.png)
methanone](/img/structure/B11698516.png)
![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)

